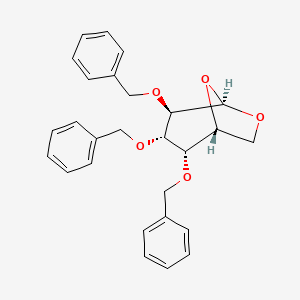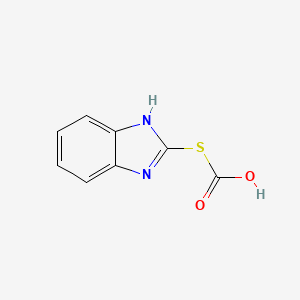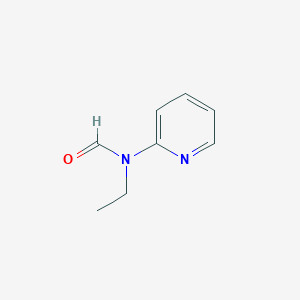
1,6-ANHYDRO-2,3,4-TRI-O-BENZYL-beta-D-GALACTOPYRANOSE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose is a synthetic carbohydrate derivative. It is a useful synthon for the preparation of a variety of structurally diverse, bioactive compounds and modified sugars . This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose typically involves the protection of hydroxyl groups followed by the formation of the anhydro bridge. One common method includes the benzylation of the hydroxyl groups at positions 2, 3, and 4 of the galactopyranose ring, followed by the formation of the 1,6-anhydro bridge through intramolecular cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: This compound is used in the study of carbohydrate-protein interactions and the development of carbohydrate-based drugs.
Mechanism of Action
The mechanism of action of 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose involves its ability to act as a synthon in organic synthesis. The benzyl-protected hydroxyl groups provide stability, while the anhydro bridge allows for selective reactions at specific positions on the galactopyranose ring. This compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules .
Comparison with Similar Compounds
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose can be compared with other similar compounds such as:
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose: Similar in structure but derived from glucose instead of galactose.
1,6-Anhydro-beta-D-glucopyranose (levoglucosan): Lacks the benzyl protection and is used in different synthetic applications.
Tri-O-benzyl-D-glucal: Another benzyl-protected carbohydrate used in glycosylation reactions.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
29704-64-1 |
|---|---|
Molecular Formula |
C27H28O5 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(1R,2S,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24+,25+,26-,27-/m1/s1 |
InChI Key |
JSRSLTCFTYHIRT-LXSUACKSSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)


![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)






![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)

